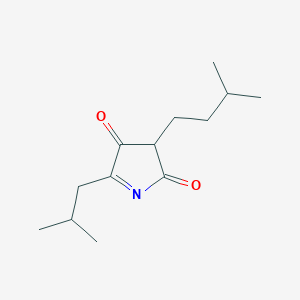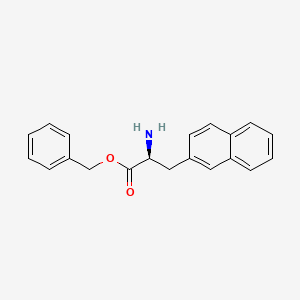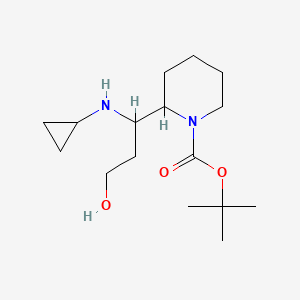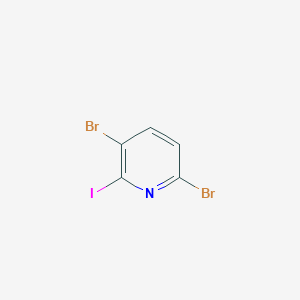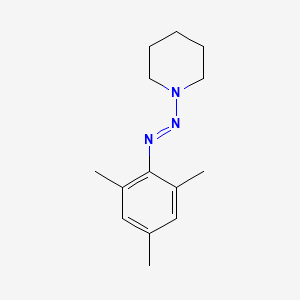
1-(Mesityldiazenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Mesityldiazenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The mesityldiazenyl group is a functional group derived from mesitylene, a derivative of benzene with three methyl groups
Vorbereitungsmethoden
The synthesis of 1-(Mesityldiazenyl)piperidine typically involves the reaction of piperidine with mesitylene diazonium salt. The reaction conditions often include the use of a strong acid to facilitate the formation of the diazonium salt from mesitylene. The diazonium salt then reacts with piperidine to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
1-(Mesityldiazenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The mesityldiazenyl group can participate in electrophilic substitution reactions, where the methyl groups on the mesitylene ring can be substituted with other functional groups. Common reagents used in these reactions include hydrogen gas, strong acids, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Mesityldiazenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Mesityldiazenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The mesityldiazenyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various signaling pathways, including those involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(Mesityldiazenyl)piperidine can be compared with other piperidine derivatives such as:
Pyridine: A six-membered aromatic ring with one nitrogen atom, commonly used in pharmaceuticals.
Piperazine: A six-membered ring with two nitrogen atoms, used in the synthesis of various drugs.
Dihydropyridine: A reduced form of pyridine, used in calcium channel blockers. The uniqueness of this compound lies in its mesityldiazenyl group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives.
Eigenschaften
CAS-Nummer |
329278-47-9 |
|---|---|
Molekularformel |
C14H21N3 |
Molekulargewicht |
231.34 g/mol |
IUPAC-Name |
piperidin-1-yl-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C14H21N3/c1-11-9-12(2)14(13(3)10-11)15-16-17-7-5-4-6-8-17/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
LIZRTVBFKBGLCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N=NN2CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


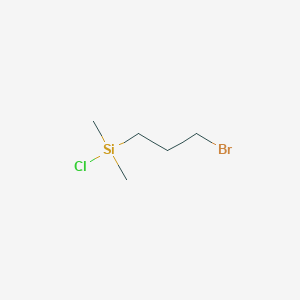

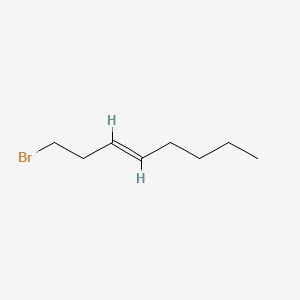
![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)

![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
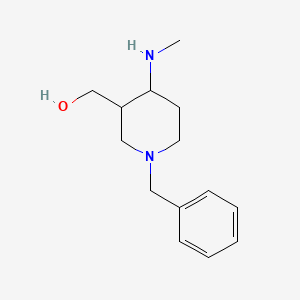
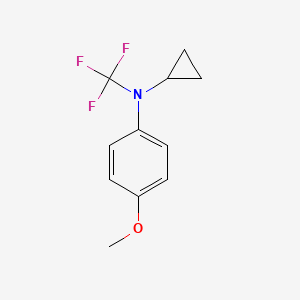

![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)
